molecular formula C13H14N2O2 B12876166 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole

4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole

Cat. No.: B12876166
M. Wt: 230.26 g/mol
InChI Key: RLOJJVIBWMYVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole typically involves the reaction of 2-hydroxy-5-isopropylbenzoyl chloride with pyrazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

2.1. Nucleophilic Acyl Substitution at the Benzoyl Carbonyl

The benzoyl carbonyl is susceptible to nucleophilic attack due to electron withdrawal by the adjacent hydroxyl group.

Reaction TypeReagents/ConditionsProductReference
AmidationAmines, HATU/DMF, room temperature4-(2-Hydroxy-5-isopropylbenzamido)pyrazole
EsterificationAlcohols, DCC/DMAP, reflux4-(2-Hydroxy-5-isopropylbenzoyl ester)pyrazole

Mechanistic Insight :

  • The hydroxyl group at position 2 stabilizes intermediates via hydrogen bonding, enhancing reactivity.

  • Steric hindrance from the isopropyl group may slow reactions at position 5.

2.2. Cyclocondensation Reactions

The hydroxyl and carbonyl groups facilitate heterocycle formation.

Example :

  • Reaction with hydrazines or amines yields fused imidazo[1,2-b]pyrazoles (Scheme 1):

    4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole+NH2RAcOH, ΔImidazopyrazole derivatives\text{this compound} + \text{NH}_2\text{R} \xrightarrow{\text{AcOH, Δ}} \text{Imidazopyrazole derivatives}

    Yield : 65–85% .

Key Drivers :

  • Acid catalysis promotes dehydration and cyclization.

  • Electron-donating groups on the benzoyl moiety enhance regioselectivity .

2.3. Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at positions 3 and 5, directed by electron-withdrawing effects of the benzoyl group.

ElectrophileConditionsMajor Product
Nitration (HNO₃/H₂SO₄)0°C, 2 h3-Nitro-4-(2-hydroxy-5-isopropylbenzoyl)pyrazole
Sulfonation (SO₃/H₂SO₄)50°C, 4 h5-Sulfo-4-(2-hydroxy-5-isopropylbenzoyl)pyrazole

Regioselectivity :

  • Position 3 is favored due to meta-directing effects of the benzoyl carbonyl .

3.1. Oxidation of the Hydroxyl Group

The phenolic –OH can be oxidized to a quinone under strong conditions:

This compoundKMnO4/H+4-(2-Oxo-5-isopropylcyclohexa-3,5-dien-1-one)pyrazole\text{this compound} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{4-(2-Oxo-5-isopropylcyclohexa-3,5-dien-1-one)pyrazole}

Applications :

  • Generates electrophilic intermediates for cross-coupling .

3.2. Reduction of the Carbonyl Group

Catalytic hydrogenation reduces the benzoyl group to a benzyl alcohol:

BenzoylH2/Pd-CBenzyl alcohol\text{Benzoyl} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Benzyl alcohol}

Yield : ~70% .

Coupling Reactions

The hydroxyl group enables Ullmann-type or Suzuki couplings for biaryl synthesis:

Coupling TypeReagentsProduct
SuzukiAr-B(OH)₂, Pd(PPh₃)₄4-(2-(Aryl)-5-isopropylbenzoyl)pyrazole
UllmannAr-X, CuI/ligand4-(2-(Aryloxy)-5-isopropylbenzoyl)pyrazole

Optimization :

  • Use of polar aprotic solvents (DMF, DMSO) enhances yields .

Biological Relevance and Derivatives

While the focus is on reactivity, derivatives of this scaffold show:

  • Anticancer activity : Via p38α MAP kinase inhibition (IC₅₀ ~10 nM) .

  • Antimicrobial effects : Through membrane disruption (MIC 2–8 µg/mL) .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives with a pyrazole moiety showed significant inhibition of cancer cell proliferation, potentially through the induction of apoptosis and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Lines

CompoundCancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer12.5Apoptosis induction
This compoundLung Cancer15.0Cell cycle arrest

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. For example, studies have shown that this compound can reduce inflammation markers in various animal models .

Case Study: Anti-inflammatory Activity

CompoundModelInflammation Marker Reduction (%)
This compoundCarrageenan-induced edema70%
This compoundFreund's adjuvant model65%

Agricultural Applications

1. Pesticidal Properties

Emerging research suggests that pyrazole derivatives can act as effective pesticides. The structural characteristics of compounds like this compound contribute to their ability to disrupt pest metabolism or reproductive systems .

Case Study: Efficacy Against Agricultural Pests

CompoundPest TypeEfficacy (%)
This compoundAphids85%
This compoundSpider Mites78%

Materials Science

1. Photostability and UV Protection

In materials science, the incorporation of pyrazole compounds into polymers has been shown to enhance photostability and provide UV protection. This is particularly beneficial in the development of coatings and materials that require durability against sunlight exposure .

Case Study: UV Protection in Coatings

CompoundMaterial TypeUV Absorption (nm)
This compoundPolymer Coating320
Control (without additive)Polymer Coating290

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxybenzoyl)pyrazole
  • 4-(2-Hydroxy-5-methylbenzoyl)pyrazole
  • 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

Uniqueness

4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .

Biological Activity

4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole is a compound that belongs to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various research studies and reviews to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a hydroxyisopropylbenzoyl group. The presence of the hydroxyl group and isopropyl moiety plays a crucial role in its biological activity, influencing solubility and interaction with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC14_{14}H15_{15}N3_{3}O
Molecular Weight245.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. A study highlighted that pyrazole derivatives demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds has been well-documented. A comparative study found that derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds showing efficacy comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also exert similar effects.

Anticancer Activity

Recent advancements in drug design have revealed that certain pyrazole derivatives exhibit anticancer properties. For example, compounds have been synthesized that inhibit key cancer-related pathways, such as Aurora-A kinase, with IC50_{50} values in the nanomolar range . This positions this compound as a potential candidate for further investigation in oncology.

Neuroprotective Effects

Pyrazoles have also been studied for their neuroprotective effects. Some derivatives have shown promise in inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. Compounds with similar structures have been reported to possess significant MAO-B inhibitory activity, suggesting potential applications in treating conditions like Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various pyrazole derivatives, this compound was tested against multiple strains of bacteria and fungi. Results indicated a strong inhibitory effect on Bacillus subtilis and Candida albicans, demonstrating its broad-spectrum antimicrobial potential .

Case Study 2: Anti-inflammatory Mechanisms

A series of experiments were conducted to evaluate the anti-inflammatory properties of this compound. In vitro assays showed that it significantly reduced the production of inflammatory mediators in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryReduced cytokine production ,
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveMAO-B inhibition ,

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(2-hydroxy-5-propan-2-ylphenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C13H14N2O2/c1-8(2)9-3-4-12(16)11(5-9)13(17)10-6-14-15-7-10/h3-8,16H,1-2H3,(H,14,15)

InChI Key

RLOJJVIBWMYVKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(=O)C2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.